molecular formula C17H13N3O3S B2701323 2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one CAS No. 442654-18-4

2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B2701323
CAS No.: 442654-18-4
M. Wt: 339.37
InChI Key: SMQFIFPBBAMUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core fused with a benzo[d]thiazole moiety and substituted with two methoxy groups at positions 7 and 6. This structure combines electron-rich aromatic systems with polar substituents, rendering it a candidate for diverse biological activities.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-7,8-dimethoxyphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-22-12-8-7-10-9-18-20(16(21)14(10)15(12)23-2)17-19-11-5-3-4-6-13(11)24-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQFIFPBBAMUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions using catalysts such as palladium and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to a wide range of derivatives with distinct properties.

Key Reactions

Reaction Type Reagents Products
OxidationPotassium permanganate, hydrogen peroxideHydroxylated derivatives
ReductionSodium borohydride, lithium aluminum hydrideAmine derivatives
SubstitutionNucleophiles/electrophilesFunctional group modifications

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has been investigated for its potential as a fluorescent probe , enabling the detection of biological molecules and ions. Its excited state intramolecular proton transfer (ESIPT) properties contribute to its effectiveness in biological imaging applications.

Medicine

Research indicates that this compound exhibits promising anticancer , antimicrobial , and anti-inflammatory properties. The compound has shown efficacy in inhibiting key signaling pathways in cancer cells, such as the AKT and ERK pathways, leading to cell cycle arrest and apoptosis.

Case Study: Anticancer Activity

A study explored the effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent against certain types of cancer.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with unique optical and electronic properties. Its ability to form stable complexes with metals enhances its application in material science.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key signaling pathways such as the AKT and ERK pathways, leading to cell cycle arrest and apoptosis. The compound’s ability to act as a fluorescent probe is attributed to its excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) properties .

Comparison with Similar Compounds

Key Comparative Insights

Core Structure Differences: The phthalazinone core in the target compound differs from the chromenone scaffold in 3-BTD and 3-BTMD, which may alter electronic properties and binding affinity to biological targets. Chromenones are associated with antioxidant and methylation pathways , whereas phthalazinones are less studied but may offer unique interaction profiles due to their nitrogen-rich structure.

Substituent Effects: Methoxy vs. Hydroxy Groups: The 7,8-dimethoxy substituents in the target compound contrast with the 7,8-dihydroxy groups in 3-BTD. Acrylonitrile vs. Phthalazinone: Acrylonitrile derivatives (e.g., ) exhibit direct AChE inhibition, suggesting that the target compound’s phthalazinone core may require structural optimization for similar activity .

Biological Activity Trends: Antitumor activity is observed in benzo[d]thiazole-acetonitrile hybrids (e.g., compound 5b, 50% yield in synthesis) , implying that the target compound’s benzo[d]thiazol-2-yl moiety could synergize with the phthalazinone system for cytotoxicity. The methoxy groups in 3-BTMD improve metabolic stability compared to 3-BTD, a trend that may extend to the target compound .

Research Implications and Gaps

Pharmacological Potential: While the target compound’s benzo[d]thiazole and methoxy groups align with bioactive analogs, empirical studies are needed to confirm its AChE inhibitory or antitumor efficacy.

Synthetic Challenges: and detail synthetic routes for benzodioxine and benzimidazole derivatives, but the target compound’s synthesis may require adaptation of these methods, particularly for introducing the phthalazinone core.

Comparative Limitations : Direct comparative data are absent in the provided evidence; inferences are drawn from structural analogs. Further studies should prioritize head-to-head evaluations of solubility, stability, and potency.

Notes

Methodological Considerations: The absence of direct data necessitates cautious extrapolation from analogs. For example, highlights acrylonitriles as AChE inhibitors, but the target compound’s phthalazinone core may require distinct pharmacophore optimization.

Metabolic and Stability Profiles : The methoxy substituents likely reduce susceptibility to enzymatic degradation compared to hydroxylated analogs, as seen in 3-BTMD vs. 3-BTD .

Therapeutic Potential: The compound’s structural features align with frameworks explored for neurodegenerative diseases (e.g., AChE inhibition for Alzheimer’s) and oncology, warranting targeted bioactivity assays .

Biological Activity

2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives and exhibits potential applications in various fields, including cancer therapy, antimicrobial treatments, and as a fluorescent probe in biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 2(1,3benzothiazol2yl)7,8dimethoxyphthalazin1one\text{IUPAC Name }2-(1,3-benzothiazol-2-yl)-7,8-dimethoxyphthalazin-1-one
PropertyValue
Molecular FormulaC17_{17}H13_{13}N3_{3}O3_{3}S
Molecular Weight353.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit critical signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that it effectively inhibited the growth of breast cancer cells by modulating apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various benzothiazole derivatives, including this compound. The results showed a dose-dependent decrease in cell viability in breast cancer cell lines treated with this compound, with IC50 values indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.